molecular formula C20H30N2O3 B14986557 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B14986557
M. Wt: 346.5 g/mol
InChI Key: UQAXUCUWRGVLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a morpholine ring attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Cyclohexyl Group: The next step involves the introduction of the cyclohexyl group. This can be achieved by reacting the benzamide with cyclohexylmethylamine under appropriate conditions.

    Attachment of the Morpholine Ring: The final step involves the attachment of the morpholine ring. This can be done by reacting the intermediate with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclohexylmethyl linkage. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

4-ethoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C20H30N2O3/c1-2-25-18-8-6-17(7-9-18)19(23)21-16-20(10-4-3-5-11-20)22-12-14-24-15-13-22/h6-9H,2-5,10-16H2,1H3,(H,21,23)

InChI Key

UQAXUCUWRGVLAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.